3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the CAS number 1707375-36-7. This compound is classified as an indazole derivative, which is a class of compounds known for their diverse biological activities. The molecular formula of this compound is CHN, and it has a molecular weight of 220.31 g/mol. The compound features a unique structure that incorporates both a tetrahydroindazole moiety and a pyrrolidine ring, which may contribute to its potential pharmacological properties.
The synthesis of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through several methods involving the construction of the indazole core followed by the introduction of the pyrrolidine substituent.
Technical details regarding specific reagents and conditions may vary depending on the chosen synthetic route.
The molecular structure of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be represented in various formats:
CNC1=NC(C2CCNC2)=NC3=C1CCN(C3)CThe compound has a calculated LogP value of approximately 1.78620, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine may participate in various chemical reactions typical for amines and indazoles:
Potential mechanisms may include:
Further studies are necessary to elucidate its precise biological targets and mechanisms.
The physical properties of 3-(1-Methylpyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine include:
The chemical properties include:
Relevant analyses such as stability under various pH conditions or thermal stability have not been detailed in available sources.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: